molecular formula C21H24N6O2 B2581103 (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1351614-44-2

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No. B2581103
CAS RN: 1351614-44-2
M. Wt: 392.463
InChI Key: GAVHLCXMPNQOGD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyridazine ring, and a piperazine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

Molecular Interactions and Receptor Analysis

A study by Shim et al. (2002) delved into the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. They used the AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the compound's binding interaction with the receptor. This research underscores the compound's potential in elucidating receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Novel Syntheses of Pyridazinones

Gaby et al. (2003) explored novel syntheses of pyridazinone derivatives, showcasing the versatility of pyridazinone chemistry in generating diverse biologically active compounds. This research highlights the synthetic strategies that could be applied to the compound , offering pathways to new chemical entities with potential application in various therapeutic areas (Gaby et al., 2003).

Antimicrobial and Antiproliferative Activities

Fahim et al. (2021) investigated the synthesis, antimicrobial, and antiproliferative activities of novel heterocycles, including pyrazole derivatives. Their work illustrates the application of compounds like the one in developing new antimicrobial and anticancer agents, with their molecular docking studies providing insights into the compounds' mechanisms of action (Fahim et al., 2021).

Anticancer and Antiviral Activities

Jilloju et al. (2021) synthesized a series of derivatives showing promising in vitro anticoronavirus and antitumoral activities. This study exemplifies the compound's potential utility in the development of new therapeutic agents against viral diseases and cancer, emphasizing the importance of structural variations on biological properties (Jilloju et al., 2021).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some pyrazole derivatives have shown anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the biological activity of some pyrazole derivatives, it could be interesting to explore the biological activity of this compound .

properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-14-16(2)27(24-15)20-9-8-17(22-23-20)21(28)26-12-10-25(11-13-26)18-6-4-5-7-19(18)29-3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVHLCXMPNQOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

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